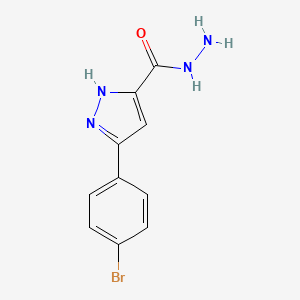

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide

Übersicht

Beschreibung

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group and a carbohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with hydrazine hydrate to introduce the carbohydrazide group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

The compound is being investigated for its therapeutic properties against several diseases, particularly cancer and inflammatory conditions. Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating malignancies and chronic inflammation .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this compound have shown promising activity against the H5N1 avian influenza virus. In vitro studies revealed that certain derivatives effectively inhibited viral replication, suggesting potential as antiviral agents .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, this compound is being explored for its potential in developing new pesticides and herbicides. Studies indicate that it may offer more effective solutions for crop protection while minimizing environmental impact compared to traditional agrochemicals. Its efficacy in controlling pests can lead to sustainable agricultural practices .

Material Science

Advanced Materials

The properties of this compound are under investigation for applications in material science. Researchers are examining its use in creating advanced materials such as polymers and coatings that require specific thermal or mechanical characteristics. This could lead to innovations in various industries, including construction and electronics .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized in developing methods for detecting and quantifying various substances in samples. Its application enhances the accuracy and reliability of testing protocols, which is crucial in fields like environmental monitoring and clinical diagnostics .

Case Study 1: Antiviral Efficacy

A study published in Acta Pharmaceutica investigated the antiviral activity of derivatives of this compound against the H5N1 virus. The research outlined the synthesis of several derivatives and their evaluation through plaque reduction assays, demonstrating significant antiviral effects with specific compounds showing low EC50 values .

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial properties of N′-benzoyl derivatives of this compound. The results indicated that certain analogs exhibited potent inhibition of DNA gyrase from Staphylococcus aureus and Bacillus subtilis, with IC50 values as low as 0.15 µg/mL. This suggests a promising avenue for developing new antibacterial agents based on this scaffold .

Data Summary Table

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains an isoxazole ring instead of a pyrazole ring.

4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This derivative has additional substituents on the pyrazole ring, which may alter its biological activity.

Uniqueness

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group

Biologische Aktivität

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry, primarily due to its biological activities, particularly as a DNA gyrase inhibitor. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structure features a bromophenyl substituent, which enhances its biological activity. The molecular formula for this compound is CHBrNO.

Synthesis Overview:

The synthesis typically involves the reaction of hydrazine derivatives with bromoacetophenone, optimized for high yield and purity. The general reaction scheme can be summarized as follows:

- Reactants : Bromoacetophenone + Hydrazine derivative

- Conditions : Reflux in ethanol or another suitable solvent

- Products : this compound

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, notably Staphylococcus aureus and Bacillus subtilis. The inhibitory concentrations (IC50) are reported as follows:

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.15 |

| Bacillus subtilis | 0.25 |

These values suggest that the compound is a potent inhibitor of bacterial growth, making it a candidate for further development as an antibacterial agent.

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to DNA gyrase, it alters the enzyme's conformation, disrupting its ability to manage DNA supercoiling during replication. This action leads to impaired bacterial growth and survival.

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship have shown that the presence of the bromophenyl group significantly enhances the binding affinity of the compound to DNA gyrase, correlating with increased antibacterial potency. Variations in the substituents on the pyrazole ring can lead to different biological activities, indicating that careful modification can optimize efficacy.

Case Studies and Research Findings

Several studies have evaluated the biological activity of various analogs of this compound:

- Juan Sun et al. (2013) examined 19 N9-benzoyl derivatives and found that certain analogs exhibited even stronger inhibition against Bacillus subtilis, with MIC values lower than those of commercial antibiotics like penicillin .

- Flefel et al. (2012) reported promising antiviral activity against H5N1 avian influenza virus for related compounds derived from similar pyrazole structures .

Potential Applications

Given its potent antibacterial properties and mechanism of action, this compound holds promise not only as an antibacterial agent but also potentially in other therapeutic areas such as cancer treatment or as a scaffold for synthesizing novel compounds with enhanced biological activity.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDGWEUCSUKCAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can you elaborate on the structure-activity relationship (SAR) observed for these compounds?

A: The research [] highlights the significance of structural modifications in influencing the biological activity of these compounds. While the exact SAR details aren't extensively discussed, the study mentions that these were analyzed based on biological results and docking simulations. This implies that variations in the benzoyl and/or pyrazole moieties likely impact how effectively these derivatives bind to DNA gyrase, influencing their inhibitory potency. Further research focusing on systematically altering different parts of the molecule and evaluating the subsequent changes in activity would provide a more comprehensive understanding of the SAR.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.